Benzyl 4-(4-(aminomethyl)phenoxy)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC13696047
Molecular Formula: C20H24N2O3
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H24N2O3 |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | benzyl 4-[4-(aminomethyl)phenoxy]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C20H24N2O3/c21-14-16-6-8-18(9-7-16)25-19-10-12-22(13-11-19)20(23)24-15-17-4-2-1-3-5-17/h1-9,19H,10-15,21H2 |
| Standard InChI Key | IZFGSBSJNORJGZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=CC=C(C=C2)CN)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CN(CCC1OC2=CC=C(C=C2)CN)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a piperidine ring (C₅H₁₀N) substituted at the 1-position with a benzyl carbamate group (C₆H₅CH₂OCONH-) and at the 4-position with a phenoxy group bearing an aminomethyl moiety (-O-C₆H₄-CH₂NH₂). The piperidine ring adopts a chair conformation, with the bulky substituents preferentially occupying equatorial positions to minimize steric strain .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄N₂O₃ |
| Molecular Weight | 340.42 g/mol |
| IUPAC Name | Benzyl 4-[4-(aminomethyl)phenoxy]piperidine-1-carboxylate |
| CAS Registry Number | Not publicly disclosed |
| Solubility (Water) | <1 mg/mL (hydrophobic) |
| Melting Point | 128–132°C (decomposes) |
Spectral Characteristics
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NMR (400 MHz, CDCl₃):
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IR (KBr):
Synthesis and Process Optimization
Key Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Piperidine Functionalization:
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Protection of piperidine’s amine group via benzyl chloroformate (C₆H₅CH₂OCOCl) in dichloromethane at 0°C, yielding benzyl piperidine-1-carboxylate.
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Subsequent nucleophilic aromatic substitution introduces the 4-(aminomethyl)phenoxy group using 4-(aminomethyl)phenol and a base (e.g., K₂CO₃) in refluxing toluene .
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Reductive Amination:
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Carbamate Formation | C₆H₅CH₂OCOCl, DCM, 0°C → RT | 89% |
| Phenoxy Substitution | 4-(aminomethyl)phenol, K₂CO₃, Δ | 76% |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | >95% purity |
Industrial-Scale Considerations
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Solvent Selection: Toluene and dichloromethane are replaced with cyclopentyl methyl ether (CPME) for improved environmental and safety profiles.
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Catalysis: Palladium on carbon (Pd/C) facilitates hydrogenolysis during deprotection steps, achieving turnover numbers >500 .
Pharmacological Relevance
Biological Activity
While direct pharmacological data for this compound remain proprietary, structural analogs exhibit:
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Dopamine D₂ Receptor Modulation: EC₅₀ = 12 nM in HEK293 cell assays .
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Serotonin Transporter Inhibition: IC₅₀ = 8.2 µM in rat synaptosomal preparations .
Drug Development Applications
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